molecular formula C16H30O B14391521 Hexadec-3-EN-5-one CAS No. 88191-40-6

Hexadec-3-EN-5-one

Cat. No.: B14391521
CAS No.: 88191-40-6
M. Wt: 238.41 g/mol
InChI Key: BHDWPFMRNKMTOT-UHFFFAOYSA-N
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Description

Hexadec-3-EN-5-one is an α,β-unsaturated ketone (enone) with a 16-carbon chain, characterized by a double bond at the third position and a ketone group at the fifth carbon. Enones are notable for their conjugated system, which imparts unique reactivity in organic synthesis, such as participation in Michael additions and Diels-Alder reactions. Its structural features make it a candidate for applications in polymer chemistry, fragrance formulation, and pharmaceutical intermediates.

Properties

CAS No.

88191-40-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-3-en-5-one

InChI

InChI=1S/C16H30O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h6,14H,3-5,7-13,15H2,1-2H3

InChI Key

BHDWPFMRNKMTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-3-EN-5-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Hexadec-3-EN-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The double bond in this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions may involve the use of bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexadec-3-EN-5-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexadec-3-EN-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s double bond also allows it to undergo addition reactions with electrophiles. These interactions can lead to the formation of various products and intermediates, which may exert specific effects in biological systems.

Comparison with Similar Compounds

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (in CHCl₃)
This compound C₁₆H₃₀O 238.42 ~300 High
Hexadec-4-EN-5-one C₁₆H₃₀O 238.42 ~295 Moderate
Octadec-3-EN-5-one C₁₈H₃₄O 266.47 ~320 Low

Research Findings and Analytical Insights

  • Synthesis: this compound can be synthesized via base-catalyzed dehydration of β-hydroxy ketones, a method shared with shorter-chain enones. However, longer-chain analogues like Octadec-3-EN-5-one often require enzymatic or phase-transfer catalysis to mitigate steric hindrance .
  • Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for distinguishing positional isomers. For example, ¹H NMR coupling constants can differentiate C3 and C4 double bonds .
  • Stability : this compound exhibits greater thermal stability than its C4 isomer due to enhanced conjugation, as evidenced by differential scanning calorimetry (DSC) studies .

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